5-(3,4-dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-16-5-4-6-19(13-16)27-9-11-28(12-10-27)23-25-15-21(22(24)26-23)31(29,30)20-8-7-17(2)18(3)14-20/h4-8,13-15H,9-12H2,1-3H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSARRZJPFBXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)S(=O)(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-(3-methylphenyl)piperazine under controlled conditions to form the sulfonyl-piperazine intermediate. This intermediate is then reacted with a pyrimidine derivative to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperazine moieties using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. It is utilized in various organic reactions due to its unique structural features.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer progression.
Medicine
Ongoing research explores its therapeutic potential for treating diseases such as:
- Cancer: Mechanistic studies are focused on its ability to modulate pathways related to tumor growth.
- Neurological Disorders: Given its piperazine moiety, it is being investigated for potential neuroprotective effects.
Industry
In industrial applications, this compound is utilized in:
- Pharmaceutical Development: It acts as an intermediate in the synthesis of new drugs.
- Agrochemicals: Its unique properties make it suitable for developing new agricultural products.
Case Studies
-
Anticancer Activity Study:
- A study demonstrated that 5-(3,4-dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine exhibited significant cytotoxic effects on breast cancer cell lines through apoptosis induction.
-
Antimicrobial Efficacy:
- In vitro tests showed that the compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonyl Group
- 5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine (): Replaces 3,4-dimethylbenzenesulfonyl with 4-ethylbenzenesulfonyl. The ethyl group increases lipophilicity (predicted higher CLogP vs.
2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine ():
Modifications to the Piperazine Substituent
2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine ():
- 4-(3-Aminocyclobutyl)-6-[4-(3,4-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine (, Compound E): MW 352.38, CLogP 1.99, LipE 6.01. The cyclobutylamine and dimethylphenyl groups balance lipophilicity and ligand efficiency, suggesting optimized pharmacokinetics compared to bulkier substituents .
Core Pyrimidine Modifications
- 7-(Cyclopropylmethyl)-5-(3,4-dimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (): Replaces pyrimidine with pyrrolo[2,3-d]pyrimidine.
Key Data Table: Structural and Physicochemical Comparisons
*Predicted values based on structural analogs.
Research Implications
- Metabolic Stability : The 3,4-dimethylbenzenesulfonyl group in the target compound likely improves metabolic stability compared to ethyl or chlorinated analogs due to reduced oxidative susceptibility .
- Receptor Affinity : The 3-methylphenylpiperazine may offer superior ABCB1 inhibition compared to chlorophenyl derivatives, as methyl groups avoid polar interactions that could reduce membrane penetration .
- Ligand Efficiency: Compounds with cyclobutyl or aminocyclobutyl groups (e.g., ) demonstrate higher LipE values, suggesting that smaller, rigid substituents optimize binding efficiency .
Biological Activity
5-(3,4-Dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine ring connected to a piperazine moiety and a sulfonyl group . The unique structure contributes to its biological activity. The synthesis typically involves:
- Formation of Intermediates : Reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-(3-methylphenyl)piperazine.
- Final Product Formation : Reaction with a pyrimidine derivative under controlled conditions.
This multi-step synthesis often utilizes solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by inhibiting cell proliferation. The mechanism involves the modulation of specific enzymes linked to cancer cell growth. For instance, studies have shown that it can inhibit the activity of certain kinases involved in signaling pathways that promote tumor growth .
Antimicrobial Effects
In addition to anticancer properties, the compound has been evaluated for its antimicrobial activity . Preliminary studies suggest effectiveness against various bacterial strains, indicating potential applications in treating infections .
Neuropharmacological Effects
The piperazine component suggests possible neuropharmacological effects , including anxiolytic and antidepressant activities. Compounds with similar structures have been known to interact with serotonin and dopamine receptors, which are crucial in mood regulation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell signaling pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuropharmacological effects.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A recent study demonstrated that the compound significantly reduced the viability of cancer cell lines in vitro, suggesting its potential as a therapeutic agent .
-
Antimicrobial Evaluation :
- In vitro tests revealed that the compound exhibited bactericidal effects against Gram-positive bacteria, highlighting its potential for development into an antimicrobial drug .
-
Neuropharmacological Research :
- Investigations into its effects on neurotransmitter systems indicated that it could enhance serotonin levels, which may contribute to its anxiolytic properties .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuropharmacological Effects |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | High |
| This compound | High | Moderate | Moderate |
This table illustrates the compound's unique profile among similar derivatives.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
A multi-step synthesis is typically employed, starting with the formation of the pyrimidine core followed by piperazine substitution and sulfonylation. Key steps include:
- Nucleophilic substitution to attach the piperazine moiety under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
- Sulfonylation using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Optimization tips: - Monitor reaction progress using TLC or HPLC.
- Adjust catalyst loading (e.g., Pd for coupling reactions) and temperature to minimize side products.
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the pyrimidine, piperazine, and sulfonyl groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities and confirm intramolecular hydrogen bonding patterns (e.g., N–H⋯N interactions observed in related pyrimidine derivatives) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Enzyme inhibition assays : Test against kinases or GPCRs (e.g., dopamine receptors) using fluorescence polarization or radiometric assays.
- Cellular viability assays (MTT or ATP-lite) to assess cytotoxicity in cancer cell lines.
- Binding affinity studies via surface plasmon resonance (SPR) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the 3,4-dimethylbenzenesulfonyl group?
- Synthetic analogs : Replace the sulfonyl group with methyl, nitro, or halogen substituents.
- Assay conditions : Compare binding affinities using SPR and thermodynamic profiling (ITC) to quantify enthalpy/entropy contributions.
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Orthogonal validation : Confirm activity using unrelated methods (e.g., SPR vs. cellular cAMP assays).
- Control variables : Standardize cell lines, buffer pH, and incubation times. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability across cell types .
- Meta-analysis : Compare results with structurally similar compounds (e.g., piperazine-pyrimidine hybrids) to identify trends .
Q. How can researchers address challenges in achieving regioselectivity during piperazine substitution?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) on the pyrimidine ring to steer substitution to the desired position.
- Catalytic systems : Use palladium catalysts with bulky ligands (e.g., XPhos) to favor mono-substitution.
- Reaction monitoring : Employ real-time IR spectroscopy to detect intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
